molecular formula C15H18O2 B7991168 2-(6-Methoxy-2-naphthyl)-2-butanol

2-(6-Methoxy-2-naphthyl)-2-butanol

Cat. No. B7991168
M. Wt: 230.30 g/mol
InChI Key: LEWKWYZGBIUVEZ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-naphthyl)-2-butanol is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Methoxy-2-naphthyl)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methoxy-2-naphthyl)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, an analog of 2-(6-Methoxy-2-naphthyl)-2-butanol, have shown anti-inflammatory activity. This includes compounds with small lipophilic groups like methoxyl, methyl, or chloro in conjunction with a butan-2-one side chain on the naphthalene ring (Goudie et al., 1978).

  • 2-Bromo-6-methoxynaphthalene, a key intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen, has been synthesized through various methods, underscoring its importance in drug development (Xu & He, 2010).

  • Nabumetone, another analog, undergoes metabolic transformation in various species including humans, producing 6-methoxy-2-naphthylacetic acid, which possesses anti-inflammatory properties (Haddock et al., 1984).

  • Research on the synthesis and biological activity spectra of 4-(6-methoxy-2-naphthyl)-2-butanone has provided insights into its structure, spectroscopic features, and reactivity, enhancing our understanding of its pharmacological potential (Agrawal et al., 2016).

  • A study on the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, highlights the compound's relevance in pharmaceutical synthesis (Hiyama et al., 1990).

properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-4-15(2,16)13-7-5-12-10-14(17-3)8-6-11(12)9-13/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKWYZGBIUVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxy-2-naphthyl)-2-butanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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